2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide
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Overview
Description
2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide is a quaternary ammonium salt with a pyridinium core. This compound is characterized by the presence of a methyl group at the 2-position and a 3-methylbutyl group attached to the nitrogen atom of the pyridinium ring, with iodide as the counterion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide typically involves the quaternization of 2-methylpyridine with 3-methylbutyl iodide. The reaction is carried out in an inert atmosphere, often using solvents like acetone or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete quaternization. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often employs continuous flow reactors to enhance reaction efficiency and product yield. This method allows for better control over reaction parameters and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiocyanates.
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of pyridinium N-oxides.
Reduction: Formation of 2-methyl-1-(3-methylbutyl)pyridine.
Scientific Research Applications
2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of ionic liquids and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. It also inhibits certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolium iodide: Another quaternary ammonium salt with similar applications in organic synthesis and materials science.
2-Chloro-1-methylpyridinium iodide: Known for its use as a coupling reagent in peptide synthesis.
4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide: A complex pyridinium salt with applications in fluorescence and electrochemistry.
Uniqueness
2-Methyl-1-(3-methylbutyl)pyridin-1-ium;iodide is unique due to its specific alkyl substitution pattern, which imparts distinct physicochemical properties. This makes it particularly useful in phase-transfer catalysis and as a stabilizer in polymer chemistry .
Properties
IUPAC Name |
2-methyl-1-(3-methylbutyl)pyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.HI/c1-10(2)7-9-12-8-5-4-6-11(12)3;/h4-6,8,10H,7,9H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMHRKQRWQPQF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CCC(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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